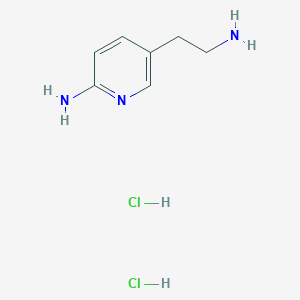
5-(2-Aminoethyl)-2-pyridinamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-2-pyridinamine dihydrochloride is a chemical compound with the CAS Number: 1909309-29-0 . It is a powder with a molecular weight of 211.09 .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h1-2,5H,3-4,8H2,(H,9,10);2*1H .Chemical Reactions Analysis
The reactivity and uses of similar compounds are primarily used as a crosslinker (“hardener”) in epoxy curing .Physical And Chemical Properties Analysis
This compound has a melting point of 214-215°C . It is stored at room temperature and is shipped at normal temperature .科学的研究の応用
Photodynamic Therapy in Dermatology and Beyond
Photodynamic therapy (PDT), employing photosensitizing drugs activated by light to selectively damage diseased skin, has shown promise across various medical disciplines including dermatology. The use of topical 5-aminolevulinic acid, a precursor in PDT, has been approved by the FDA for treating actinic keratoses, with ongoing research exploring its efficacy against high-grade gliomas and other malignancies. PDT offers a noninvasive alternative with potential benefits such as quicker recovery and excellent cosmetic results compared to conventional therapies. This approach has been evaluated for a range of conditions, including nonmelanoma skin cancers, acne, psoriasis, and infections, highlighting its versatility and potential in medical treatment (Lee & Baron, 2011; Mahmoudi et al., 2019).
Enhancing Drug Penetration for Skin Cancer Treatment
Improving the penetration of drugs like 5-aminolevulinic acid (5-ALA) through topical application is crucial for effective photodynamic therapy (PDT) in skin cancer treatment. Techniques to enhance drug penetration, thus facilitating better outcomes, include chemical formulations and physical pretreatments. These strategies aim to increase protoporphyrin IX (PpIX) production, essential for the success of PDT in treating skin cancers. The exploration of such methods underscores the ongoing efforts to optimize PDT's therapeutic efficacy through improved drug delivery systems (Champeau et al., 2019).
Fluorinated Pyrimidines in Cancer Treatment
The development of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has significantly contributed to cancer treatment, targeting over 2 million patients annually. Research into the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes, has enhanced our understanding of its metabolism and biodistribution. This body of work not only details the mechanisms through which fluorinated pyrimidines disrupt nucleic acid structure but also identifies new targets for their action, offering insights into their potential for personalized cancer therapy (Gmeiner, 2020).
Protoporphyrin IX Accumulation in PDT
The variability in photodynamic therapy (PDT) responses can be attributed to the limited uptake of 5-aminolaevulinic acid (ALA) or its methyl ester (MAL), leading to suboptimal protoporphyrin IX (PpIX) production. Strategies to enhance ALA/MAL uptake and PpIX accumulation include pretreatment with keratolytics and penetration enhancers, as well as adjustments to skin temperature during ALA application. These methods aim to improve PDT's clinical outcomes by optimizing intralesional PpIX content, illustrating the complex interplay between drug delivery methods and therapeutic efficacy (Gerritsen et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-(2-aminoethyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-3-6-1-2-7(9)10-5-6;;/h1-2,5H,3-4,8H2,(H2,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMAFALDCZFTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)
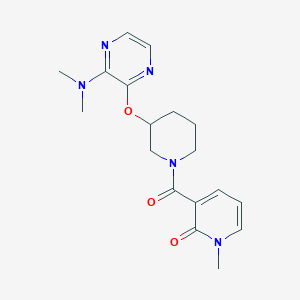
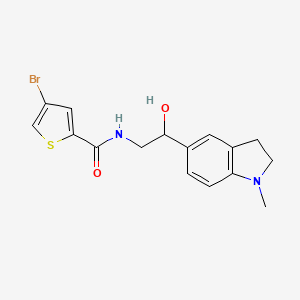

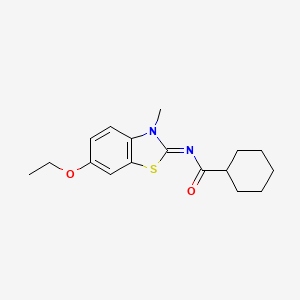
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)
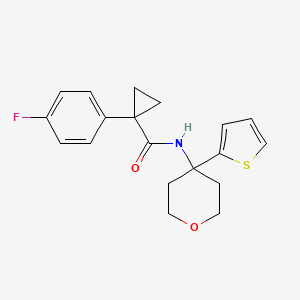
![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)